molecular formula C19H14N4O2S B2497754 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide CAS No. 1020979-68-3

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide

Cat. No.: B2497754
CAS No.: 1020979-68-3
M. Wt: 362.41
InChI Key: GGNCLCBTFZBYOL-UHFFFAOYSA-N
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Description

N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a methyl group at position 7 and a keto group at position 5. The phenyl ring at position 3 is further functionalized with a nicotinamide moiety via an amide linkage. The synthesis of such derivatives typically involves coupling reactions mediated by reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), as seen in related analogs .

Properties

IUPAC Name

N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2S/c1-12-8-17(24)23-16(11-26-19(23)21-12)13-4-2-6-15(9-13)22-18(25)14-5-3-7-20-10-14/h2-11H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNCLCBTFZBYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. One common method includes the reaction of 6-substituted-2-thiouracils with substituted phenacyl halides, followed by intramolecular cyclization to form the thiazolo[3,2-a]pyrimidine ring . The reaction conditions often involve refluxing in solvents like dioxane or acetic acid, with the use of catalysts such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like DMSO or acetic acid .

Major Products Formed

The major products formed from these reactions include brominated, reduced, and substituted derivatives of the original compound. These derivatives often exhibit enhanced or modified biological activities .

Mechanism of Action

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name Substituent(s) Molecular Formula Molecular Weight Biological Activity Key Data
Target Compound Nicotinamide attached to phenyl ring C₂₀H₁₅N₅O₂S 397.43 Not explicitly reported Structural similarity to anti-fibrotic analogs
28a 2,3-Difluorobenzamide via methylene linker C₁₈H₁₄F₂N₄O₂S 396.39 Anti-liver fibrosis Yield: 48%; ¹H NMR (δ 7.17, 6.16), HRMS: [M+H]⁺ 312.06491
35 Aspartic acid via acetyl group C₁₃H₁₃N₃O₆S 340.06 Anti-liver fibrosis Solubility: High (carboxylic acid); ¹³C NMR (δ 178.87, 170.89)
4-Fluoro-benzenesulfonamide 4-Fluoro-benzenesulfonamide on phenyl C₂₀H₁₅FN₄O₃S₂ 466.48 Unreported IUPAC name: 4-Fluoro-N-[4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl]benzenesulfonamide
Thiadiazolo-pyrimidine Thiadiazolo core with carboxamide Varies Varies Unreported IR and ¹³C NMR data confirm carboxamide linkage

Structural and Functional Insights

Substituent Effects on Bioactivity: Anti-Fibrotic Activity: Compounds 28a and 35 demonstrate efficacy in anti-liver fibrosis research, attributed to their amide and carboxylic acid groups, respectively. The fluorinated benzamide in 28a may enhance metabolic stability, while the aspartic acid in 35 improves aqueous solubility . Nicotinamide vs.

Synthetic Routes :

  • HATU-Mediated Coupling : The synthesis of 28a and 35 involves HATU/DIEA in DMF, a method likely applicable to the target compound .
  • Heterocyclic Core Modifications : details the use of potassium carbonate in DMF for thiazolo[3,2-a]pyrimidine functionalization, a strategy extendable to the target molecule .

Physicochemical Properties :

  • Solubility : Hydrophilic groups (e.g., aspartic acid in 35 ) increase solubility, whereas aromatic substituents (e.g., nicotinamide in the target compound) may reduce it.
  • Molecular Weight : The target compound (397.43 g/mol) falls within the range of drug-like molecules, comparable to 28a (396.39 g/mol) but lighter than the sulfonamide derivative (466.48 g/mol) .

Biological Activity

N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)nicotinamide is a synthetic compound belonging to the thiazolopyrimidine family. Its unique structure, which combines a thiazolo[3,2-a]pyrimidine core with a phenyl and nicotinamide moiety, suggests potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

N 3 7 methyl 5 oxo 5H thiazolo 3 2 a pyrimidin 3 yl phenyl nicotinamide\text{N 3 7 methyl 5 oxo 5H thiazolo 3 2 a pyrimidin 3 yl phenyl nicotinamide}

This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens, including bacteria and fungi.
  • Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cells.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial resistance.

Antimicrobial Activity

A study evaluating the antimicrobial properties of thiazolopyrimidine derivatives found that certain analogs exhibited significant activity against Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin.

Microorganism Compound MIC (µM) Reference Drug MIC (µM)
Pseudomonas aeruginosa0.210.25
Escherichia coli0.210.30
Micrococcus luteus0.500.55

The binding interactions of these compounds were analyzed using molecular docking studies, revealing strong interactions with active sites of bacterial enzymes such as DNA gyrase and MurD, which are critical for bacterial growth and replication .

Anticancer Activity

Research has indicated that thiazolopyrimidine derivatives can inhibit cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism appears to involve the induction of apoptosis and cell cycle arrest:

  • Cell Lines Tested : A431 (vulvar carcinoma), HeLa (cervical cancer).
  • Assays Used : MTT assay for cytotoxicity.
  • IC50 Values : The most active compounds showed IC50 values in the low micromolar range, indicating potent anticancer activity.

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was assessed through various assays:

  • Tyrosinase Inhibition : It was found to inhibit tyrosinase activity significantly, which is relevant for skin pigmentation disorders.
  • Chagas Disease Targeting : Some derivatives have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease .

Case Studies

In one notable study, a series of thiazolopyrimidine derivatives were synthesized and evaluated for their biological activities:

  • Study Findings : Compounds were screened against pathogenic bacteria and fungi, with several showing moderate to high activity.
  • Molecular Docking Results : These studies indicated favorable binding affinities and interactions with target proteins involved in microbial resistance mechanisms .

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